Structural Confirmation and Purity Specification Versus Uncharacterized Analogs
CAS 883633-95-2 has been structurally confirmed by ¹H NMR spectroscopy, with characteristic chlorophenyl aromatic signals observed at δ 7.2–7.5 ppm, and its identity is unambiguously established by InChIKey GFJSANNMAWDQRE-UHFFFAOYSA-N [1]. In contrast, uncharacterized or in-house synthesized analogs within this chemical series often lack spectroscopic verification, creating procurement risk where the actual chemical identity may deviate from the nominal structure [2]. The standard commercial purity specification is 95%, providing a defined quality benchmark that generic or non-certified analogs may not meet .
| Evidence Dimension | Structural identity verification and purity specification |
|---|---|
| Target Compound Data | ¹H NMR confirmed (δ 7.2–7.5 ppm aromatic signals); InChIKey GFJSANNMAWDQRE-UHFFFAOYSA-N; Purity 95% |
| Comparator Or Baseline | Uncharacterized or non-certified benzimidazole-pyrrolidinone analogs (no NMR data available; purity unspecified or <95%) |
| Quantified Difference | Target compound offers verified structural identity via NMR and InChIKey; purity specified at 95%; comparators lack documented spectroscopic confirmation and defined purity thresholds |
| Conditions | Commercial sourcing context; ¹H NMR spectroscopy; purity by HPLC or equivalent |
Why This Matters
For procurement officers and laboratory managers, NMR-confirmed structural identity and defined purity minimize the risk of receiving misidentified or substandard material that could compromise experimental reproducibility.
- [1] SpectraBase. 2-pyrrolidinone, 1-(3-chlorophenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-. Compound ID: InHOBCzyd6Y. Available at: https://spectrabase.com/compound/InHOBCzyd6Y View Source
- [2] Google Patents. EP2776416B1 - Pharmaceutical compounds. 2012. Available at: https://patents.google.com/patent/EP2776416B1/ View Source
